N-(1,3-benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-amine
CAS No.:
Cat. No.: VC9701776
Molecular Formula: C18H15N3O2
Molecular Weight: 305.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H15N3O2 |
---|---|
Molecular Weight | 305.3 g/mol |
IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-amine |
Standard InChI | InChI=1S/C18H15N3O2/c1-2-4-14(5-3-1)15-7-9-18(21-20-15)19-11-13-6-8-16-17(10-13)23-12-22-16/h1-10H,11-12H2,(H,19,21) |
Standard InChI Key | GZPZIXGQRYWTJU-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C(C=C2)CNC3=NN=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CNC3=NN=C(C=C3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular framework of N-(1,3-benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-amine integrates three key components: a pyridazine ring, a phenyl substituent, and a 1,3-benzodioxole group. The pyridazine nucleus (C₄H₄N₂) provides a planar, electron-deficient aromatic system that facilitates interactions with biological targets through π-π stacking and hydrogen bonding . The phenyl group at the 6-position contributes hydrophobicity, while the 1,3-benzodioxol-5-ylmethyl side chain introduces steric bulk and potential metabolic stability due to the methylenedioxy bridge .
Structural Analysis
-
Pyridazine Core: The six-membered di-azine ring contains two adjacent nitrogen atoms, creating a dipole moment that enhances solubility in polar solvents compared to benzene analogs.
-
Substituent Effects: The 6-phenyl group extends conjugation, likely red-shifting UV absorption spectra, while the 3-amine-linked benzodioxolyl group introduces chirality and stereochemical complexity .
Table 1: Predicted Physicochemical Properties
Synthesis and Structural Optimization
Patent JP2021513519A discloses synthetic routes for closely related 3-azabicyclo[3.1.0]hexan-6-amine derivatives, providing a template for inferring the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-amine. A plausible pathway involves:
-
Pyridazine Functionalization: Bromination at the 3-position of 6-phenylpyridazine, followed by nucleophilic substitution with 1,3-benzodioxol-5-ylmethylamine.
-
Stereochemical Control: Chiral resolution techniques (e.g., chromatography with chiral stationary phases) may be required if the amine linkage introduces stereocenters .
Pharmacological Activity and Mechanism
While direct activity data for this compound is unavailable, structural analogs in JP2021513519A exhibit potent antagonism at the muscarinic acetylcholine receptor M4 (mAChR M4), a target implicated in neurodegenerative and psychiatric disorders. Key mechanistic insights include:
Receptor Binding Dynamics
-
M4 Antagonism: Analogous compounds demonstrate submicromolar binding affinity (IC₅₀: 10–100 nM) at mAChR M4, attributed to interactions between the benzodioxole group and hydrophobic receptor pockets .
-
Selectivity Profiles: Fluorine or chlorine substitutions on the phenyl ring (as seen in analogs) enhance selectivity over M1/M3 subtypes, suggesting that the unsubstituted phenyl in this compound may confer broader receptor engagement .
Table 2: Hypothesized Pharmacokinetic Parameters
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume